Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate

Enzymatic Dynamic Kinetic Resolution Lifitegrast synthesis Racemic amino acid ester

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate (CAS 1922702-02-0) is a racemic (DL) protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine and an ethyl ester at the carboxylate, with a bromine substituent at the meta position (3-position) of the phenyl ring. It belongs to the class of N-Boc-3-bromo-phenylalanine esters, which serve as building blocks in peptide synthesis and as intermediates in medicinal chemistry.

Molecular Formula C16H22BrNO4
Molecular Weight 372.25 g/mol
CAS No. 1922702-02-0
Cat. No. B1404157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate
CAS1922702-02-0
Molecular FormulaC16H22BrNO4
Molecular Weight372.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)
InChIKeyZTVUZOMRSCWUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate (CAS 1922702-02-0): Racemic Boc-Protected Amino Acid Ester as a Key Intermediate for Lifitegrast and Peptide Synthesis


Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate (CAS 1922702-02-0) is a racemic (DL) protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine and an ethyl ester at the carboxylate, with a bromine substituent at the meta position (3-position) of the phenyl ring [1]. It belongs to the class of N-Boc-3-bromo-phenylalanine esters, which serve as building blocks in peptide synthesis and as intermediates in medicinal chemistry . The racemic nature distinguishes it from enantiopure L- and D-isomers (CAS 1159502-91-6 and 1192344-13-0) and makes it specifically suited for enzymatic dynamic kinetic resolution (DKR) processes, notably as the starting material for producing the key intermediate of Lifitegrast (Xiidra), an FDA-approved ophthalmic drug [1].

Why Enantiopure Isomers or Positional Analogs Cannot Replace Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate in Critical Synthetic Routes


Direct substitution with enantiopure L- or D-isomers (CAS 1159502-91-6 or 1192344-13-0) is not possible for processes that require a racemic substrate. The Alcalase-catalyzed enzymatic DKR developed for Lifitegrast production specifically requires the racemic dl-phenylalanine ethyl ester to achieve simultaneous hydrolysis and racemization, delivering the optically pure (S)-isomer in >90% yield and >99% enantiomeric excess; pre-resolved enantiopure esters would bypass the resolution step and necessitate a fundamentally different synthetic route [1]. Similarly, replacing the 3-bromo (meta) positional isomer with the 4-bromo (para) analog, such as Boc-4-bromo-L-phenylalanine ethyl ester (CAS 591249-54-6), alters the regiochemistry in downstream Pd-catalyzed cross-coupling reactions, which can lead to divergent biological activity or binding affinity of the final peptide or small-molecule product .

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Racemic DL Form Is the Exclusive Substrate for Alcalase-Catalyzed Dynamic Kinetic Resolution to Lifitegrast Intermediate

The racemic compound (CAS 1922702-02-0) is specifically employed as the starting material in an enzymatic DKR process catalyzed by Alcalase. This process yields (S)-3-bromo-L-phenylalanine with >90% isolated yield and >99% enantiomeric excess (e.e.), which is a key intermediate for the FDA-approved drug Lifitegrast (Xiidra) [1]. Enantiopure L- or D-isomers cannot serve as substrates for this resolution because the DKR mechanism relies on the continuous racemization of the unreacted enantiomer in situ, a feature absent when starting from optically pure material. The process operates in a miniemulsion system with high substrate loading (50% w/v) and uses less than 10% (w/w) enzyme, completing within 24 h, demonstrating robust scalability [1].

Enzymatic Dynamic Kinetic Resolution Lifitegrast synthesis Racemic amino acid ester Pharmaceutical intermediate

Meta-Bromo (3-Position) vs Para-Bromo (4-Position): Regiochemical Differentiation in Pd-Catalyzed Cross-Coupling

The 3-bromo (meta) substituent on the phenyl ring of CAS 1922702-02-0 imparts distinct electronic and steric properties compared to the 4-bromo (para) analog Boc-4-bromo-L-phenylalanine ethyl ester (CAS 591249-54-6). Meta-substituted aryl bromides exhibit different rates of oxidative addition and transmetalation in Suzuki-Miyaura cross-coupling due to altered electron density at the C–Br bond, as established in structure-reactivity studies of halogenated phenylalanine derivatives [1]. While the 4-bromo analog is also utilized for biaryl-modified peptide synthesis, the 3-bromo isomer provides access to meta-substituted biaryl motifs that are sterically and electronically distinct, potentially yielding compounds with different binding geometries or ADME profiles when incorporated into peptide sequences . No direct head-to-head coupling rate comparison between these two specific protected amino acid esters has been published; the differentiation is based on well-characterized regiochemical principles of aryl halide reactivity.

Suzuki-Miyaura coupling Regioselectivity Meta-substituted aryl bromide Peptide diversification

Ethyl Ester vs Free Acid: Enhanced Lipophilicity (XLogP3 = 3.9) for Improved Organic Phase Handling and Purification

The ethyl ester moiety of CAS 1922702-02-0 confers a calculated partition coefficient XLogP3 of 3.9, as reported for the corresponding L-isomer [1]. In comparison, the corresponding free acid, Boc-3-bromo-DL-phenylalanine (CAS 82278-95-3), has a lower predicted logP (estimated ~1.5–2.0 based on the removal of the ethyl ester contribution of ~1.5 log units) and is predominantly ionized at neutral pH, which limits solubility in aprotic organic solvents . The higher lipophilicity of the ethyl ester facilitates extraction into organic phases (e.g., ethyl acetate, dichloromethane) during workup, improving recovery and purity after reactions such as N-deprotection or cross-coupling, and enables direct use in organic solvent-based peptide coupling protocols without prior esterification.

Lipophilicity Ethyl ester protection Organic synthesis Purification

High-Value Application Scenarios for Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate (CAS 1922702-02-0) Based on Differentiated Evidence


Enzymatic Dynamic Kinetic Resolution for Lifitegrast (Xiidra) Intermediate Production

This compound is the specific racemic substrate required for the Alcalase-catalyzed DKR process that produces (S)-3-bromo-L-phenylalanine with >90% yield and >99% e.e., the penultimate intermediate for Lifitegrast, an FDA-approved lymphocyte function-associated antigen-1 (LFA-1) antagonist used in dry eye disease [1]. Process development teams and CDMOs engaged in generic Lifitegrast API synthesis must procure this exact racemic ethyl ester (CAS 1922702-02-0) to replicate the published miniemulsion-based enzymatic resolution protocol.

Synthesis of Meta-Biaryl-Modified Peptide Libraries via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position (meta) of the phenyl ring enables site-selective Pd-catalyzed cross-coupling to install biaryl motifs with meta connectivity, a regiochemical pattern distinct from the para-substituted analogs derived from 4-bromo-phenylalanine esters [1]. Researchers constructing conformationally constrained biaryl-bridged macrocyclic peptides or diversifying peptide side chains for SAR studies should select the 3-bromo isomer when the target pharmacophore requires a kinked or angled presentation of the aryl substituent.

Racemic Building Block for Achiral Peptide Synthesis and Process Chemistry Development

As a racemic DL mixture, this compound is the preferred starting material for achiral synthetic sequences where stereochemistry is not a concern, or for use in racemic crystallization studies, chiral resolution method development, and as a reference standard for chiral HPLC analysis [1]. Purchasing the racemic form avoids the premium cost of enantiopure material when optical activity is not required for the intended application.

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